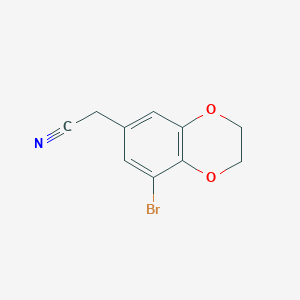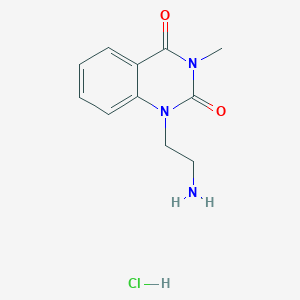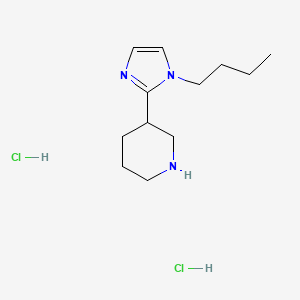
1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO4S It is a derivative of benzene, substituted with bromine, fluorine, methanesulfonyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene can be synthesized through a multi-step process involving the introduction of each substituent group onto the benzene ring. The typical synthetic route includes:
Nitration: Introduction of the nitro group onto the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Substitution of a hydrogen atom with a bromine atom using bromine or a brominating agent like N-bromosuccinimide.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Methanesulfonylation: Introduction of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Reduction: Formation of 1-bromo-5-fluoro-4-methanesulfonyl-2-aminobenzene.
Oxidation: Formation of 1-bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzenesulfonic acid.
Scientific Research Applications
1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the nitro and methanesulfonyl groups can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity with various targets, leading to its observed effects.
Comparison with Similar Compounds
1-Bromo-4-methanesulfonyl-2-nitrobenzene: Lacks the fluorine substituent.
1-Bromo-5-fluoro-2-nitrobenzene: Lacks the methanesulfonyl group.
1-Fluoro-4-methanesulfonyl-2-nitrobenzene: Lacks the bromine substituent.
Uniqueness: 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene is unique due to the presence of all four substituent groups, which confer distinct chemical properties and reactivity. The combination of bromine, fluorine, methanesulfonyl, and nitro groups allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.
Properties
IUPAC Name |
1-bromo-5-fluoro-4-methylsulfonyl-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO4S/c1-15(13,14)7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGECMANMRHXGNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)







